molecular formula C18H19NO6S3 B2490773 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 877817-08-8

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2490773
CAS No.: 877817-08-8
M. Wt: 441.53
InChI Key: PKHGIRJVRXZGQA-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetically derived organic compound designed for advanced chemical and pharmaceutical research. This molecule is characterized by its unique structure, which incorporates both furan and thiophene heterocycles, a dual sulfonamide functionality, and a methoxy-methyl substituted benzene ring. Its structural complexity makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry. This compound is of significant interest in early-stage drug discovery due to the known pharmacological activities of its structural components. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities . Specifically, heterocyclic sulfonamides have demonstrated potent inhibitory effects against Carbonic Anhydrase (CA) isoforms, which are enzymatic targets for conditions such as glaucoma, epilepsy, and cancer . The presence of both furan (oxygen-containing) and thiophene (sulfur-containing) rings is a key feature, as five-membered heterocycles often confer enhanced potency in CA inhibitors compared to their six-membered counterparts . Researchers can investigate its potential as a carbonic anhydrase inhibitor (CAI) for various therapeutic applications. Furthermore, structurally analogous compounds featuring furan, thiophene, and sulfonamide moieties have shown promising antimicrobial properties , particularly against Gram-positive bacterial strains like Staphylococcus aureus and Enterococcus faecalis . The proposed mechanism for such activity often involves the disruption of protein synthesis and nucleic acid production in bacterial cells . Additionally, similar molecular architectures are being explored for their anticancer activity , with mechanisms that may include the inhibition of tubulin polymerization, a critical process for cancer cell proliferation . The synthesis of this reagent typically involves multi-step organic reactions, including the sulfonylation of a pre-formed amine intermediate under anhydrous conditions to prevent hydrolysis and ensure high yield . The final product and its intermediates are characterized using advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S3/c1-13-7-8-14(24-2)16(11-13)28(22,23)19-12-17(15-5-3-9-25-15)27(20,21)18-6-4-10-26-18/h3-11,17,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHGIRJVRXZGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, which include a furan ring and a thiophene sulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H21N3O5S2
Molecular Weight 471.55 g/mol
LogP 2.0845
Polar Surface Area 98.146 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 9

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways, including the formation of the furyl and thienylsulfonyl groups followed by coupling reactions with sulfonamide derivatives. The synthetic methods are optimized for yield and purity, often utilizing various catalysts and controlled reaction environments.

Biological Activity

Research indicates that compounds with similar structures exhibit a variety of biological activities. Here are some key findings regarding the biological activity of this compound:

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that compounds featuring furan and thiophene moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with similar structural motifs have been tested against colon carcinoma cells, showing promising results in inhibiting cell proliferation . The mechanism often involves the induction of apoptosis through pathways that may include modulation of Bcl-2 family proteins.

Antimalarial Activity

Compounds within this chemical class have also been evaluated for antimalarial activity. For instance, certain derivatives have shown efficacy against Plasmodium falciparum in vitro, with subsequent in vivo studies confirming their potential to suppress parasitic growth in murine models . This highlights the therapeutic potential of such compounds in treating malaria.

Case Studies

  • Antibacterial Efficacy : A study on related sulfonamide compounds indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HCT116), compounds similar to this compound exhibited IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin .

Scientific Research Applications

Structural Characteristics

The compound's structure includes multiple functional groups that contribute to its reactivity and potential biological interactions:

Feature Description
Furan Ring A five-membered aromatic ring containing oxygen, enhancing reactivity.
Thiophene Ring A five-membered aromatic ring containing sulfur, which may improve pharmacological properties.
Sulfonamide Group Known for antibacterial properties, allowing interaction with various biological targets.
Methoxy Group Enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds with similar structures exhibit diverse biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies suggest that compounds containing furan and thiophene rings can exhibit significant antimicrobial activity. The sulfonamide group is recognized for its antibacterial effects. For instance:

  • Minimum Inhibitory Concentrations (MICs) : Related compounds have shown MICs against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli ranging from 20 to 70 µM. The unique dual heterocyclic structure of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide could yield similar or enhanced activity .

Cytotoxicity Testing

In vitro assays have demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests a favorable safety profile while maintaining effectiveness against pathogens .

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions starting from commercially available furan and thiophene derivatives. Key steps include:

  • Formation of Intermediate : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Comparison with Similar Compounds

Key Observations :

  • However, related furan-sulfonamide derivatives (e.g., entries 2 and 3 in the table) show moderate to high yields (53–86%) using multi-step protocols involving sulfonyl chloride intermediates .
  • Structural Variations : Unlike the target compound, which has a thiophene sulfonyl group, N-(5-chloro-2-methoxyphenyl)benzenesulfonamide () lacks heterocyclic substituents but retains the methoxybenzene sulfonamide core, demonstrating herbicidal activity. This highlights the role of heterocyclic appendages in modulating bioactivity.
Physicochemical Properties
  • Solubility and Stability : The thiophene sulfonyl group likely increases hydrophobicity compared to simpler benzenesulfonamides (). However, the methoxy and methyl groups on the benzene ring could improve solubility in polar solvents.
  • Stereochemical Considerations: The (R)-configured analogue in achieved higher yield (86%) than its non-chiral counterpart (53%), suggesting that stereochemistry influences reaction efficiency—a factor relevant to the target compound’s synthesis if chiral centers exist.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide with high purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene ring, coupling with the furan-ethyl moiety, and final sulfonamide formation. Key steps include:

  • Thiophene sulfonation : Use SOCl₂ or sulfur trioxide under controlled anhydrous conditions to avoid side reactions .
  • Nucleophilic substitution : React the sulfonated thiophene with a furan-ethyl intermediate in polar aprotic solvents (e.g., DMF or DCM) at 50–70°C for 12–24 hours .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

How can researchers resolve contradictory biological activity data for this compound across different assays?

Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target interactions. Methodological recommendations:

  • Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO ≤0.1% v/v) .
  • Validate target engagement : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets .
  • Control for solubility : Pre-screen solubility in assay buffers using dynamic light scattering (DLS) to avoid false negatives due to aggregation .

What advanced structural characterization techniques are critical for confirming the compound’s regiochemistry and stereochemistry?

  • X-ray crystallography : Resolve absolute configuration, particularly for the sulfonamide and thiophene moieties .
  • 2D NMR (HSQC, HMBC) : Assign coupling between the furan C-2 proton and the ethyl chain’s CH₂ group to confirm connectivity .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₉H₂₁NO₆S₃) with <2 ppm error .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Introduce substituents at the benzene ring’s 5-methyl position (e.g., halogens, nitro groups) to assess electronic effects on target binding .
  • Heterocycle replacement : Swap thiophene with pyrrole or furan to evaluate π-stacking or hydrogen-bonding contributions .
  • Sulfonamide bioisosteres : Replace the sulfonamide with phosphonamides or tetrazoles to modulate pharmacokinetics .

What computational strategies are effective for predicting this compound’s potential drug targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
  • Pharmacophore modeling : Identify essential features (e.g., sulfonamide’s H-bond acceptors, aromatic π-systems) using Schrödinger’s Phase .
  • ADMET prediction : Apply SwissADME to forecast blood-brain barrier permeability and CYP450 interactions, prioritizing targets within the CNS .

How should researchers address stability and degradation issues during long-term storage?

  • Condition optimization : Store lyophilized powder at –80°C under argon to prevent oxidation of the thiophene ring .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability .

What analytical methods are recommended for quantifying this compound in complex biological matrices?

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water. Use [¹³C₆]-labeled analog as an internal standard .
  • Microsampling : Validate dried blood spot (DBS) techniques for in vivo pharmacokinetic studies, ensuring linearity across 1–1000 ng/mL .

How can enantiomeric purity be ensured during asymmetric synthesis of chiral intermediates?

  • Chiral chromatography : Use a Chiralpak IC-3 column (3 µm) with n-hexane/isopropanol (85:15) to resolve R/S enantiomers .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

What strategies mitigate off-target effects in in vivo models?

  • Dose escalation studies : Determine the maximum tolerated dose (MTD) in rodents using a 7-day toxicity protocol .
  • Transcriptomic profiling : Apply RNA-seq to liver and kidney tissues post-administration to identify unintended pathway activation .

How can researchers leverage this compound’s electronic properties for materials science applications?

  • Conductivity studies : Measure charge-carrier mobility in organic thin-film transistors (OTFTs) using the thiophene sulfonyl group as an electron-withdrawing moiety .
  • OLED fabrication : Co-deposit with Ir(III) complexes to assess electroluminescence efficiency in blue-emitting layers .

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